molecular formula C16H15F3N8 B12245442 4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12245442
M. Wt: 376.34 g/mol
InChI Key: XABYYXHXHSXHTB-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a triazole ring, a pyrimidine ring, and a piperazine ring, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-1,2,4-triazol-1-yl)-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine stands out due to its unique combination of triazole, pyrimidine, and piperazine rings, which confer a broad spectrum of biological activities. Its trifluoromethyl group enhances its metabolic stability and bioavailability .

Properties

Molecular Formula

C16H15F3N8

Molecular Weight

376.34 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)-6-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C16H15F3N8/c17-16(18,19)12-1-2-13(21-8-12)25-3-5-26(6-4-25)14-7-15(23-10-22-14)27-11-20-9-24-27/h1-2,7-11H,3-6H2

InChI Key

XABYYXHXHSXHTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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